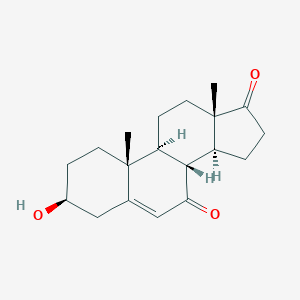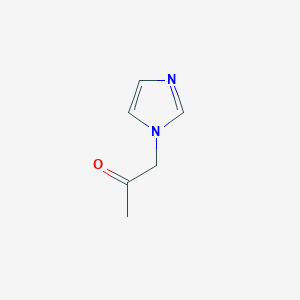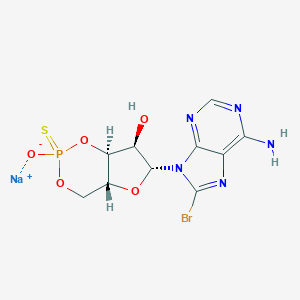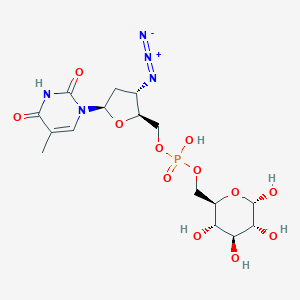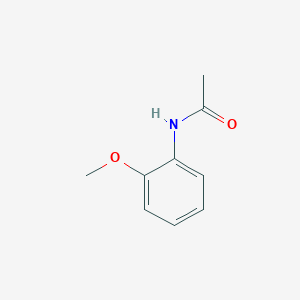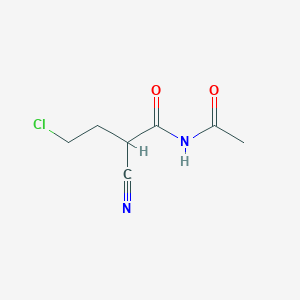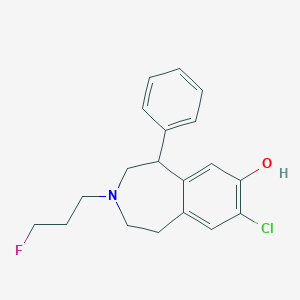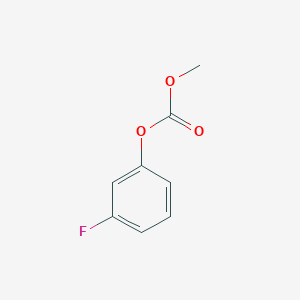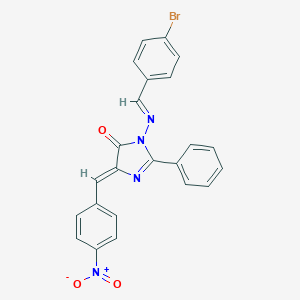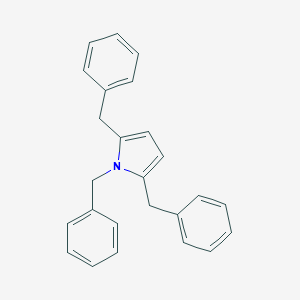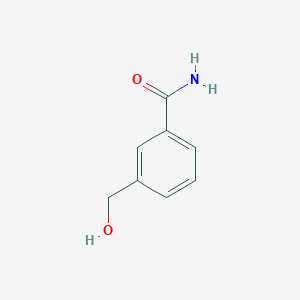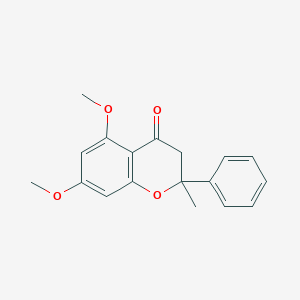![molecular formula C15H16N4O B159745 (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone CAS No. 1854-39-3](/img/structure/B159745.png)
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, also known as CK2 inhibitor CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in the treatment of various cancers, neurodegenerative diseases, and viral infections.
Mécanisme D'action
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 works by inhibiting the activity of protein kinase (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, CX-4945 can disrupt these processes and induce cell death in cancer cells. CX-4945 has also been shown to inhibit the replication of viruses such as HIV and HCV by disrupting the viral life cycle.
Effets Biochimiques Et Physiologiques
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the viral life cycle. CX-4945 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 in lab experiments include its specificity for (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone and its ability to induce cell death in cancer cells and inhibit viral replication. However, CX-4945 has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research and development of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945. These include further studies to determine its optimal dosage and administration, as well as its potential applications in the treatment of neurodegenerative diseases. In addition, CX-4945 may have potential applications in combination therapy with other anticancer drugs or antiviral agents. Further studies are needed to determine the efficacy of CX-4945 in these applications.
Méthodes De Synthèse
The synthesis method of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 involves the reaction of 4,6-dichloro-5-nitropyrimidine with 2,7-dimethyl-5,6,7,8-tetrahydroquinoline in the presence of sodium ethoxide. The resulting product is then reacted with phenylmagnesium bromide to yield (4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone.
Applications De Recherche Scientifique
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Studies have also shown that CX-4945 can inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, CX-4945 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
1854-39-3 |
|---|---|
Nom du produit |
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
Formule moléculaire |
C15H16N4O |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
(4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16N4O/c1-9-13-12(14(16)18-10(2)17-13)8-19(9)15(20)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H2,16,17,18) |
Clé InChI |
NUEZJRJKNHKWPP-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
SMILES canonique |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
Autres numéros CAS |
1854-39-3 |
Synonymes |
(5-amino-3,9-dimethyl-2,4,8-triazabicyclo[4.3.0]nona-2,4,10-trien-8-yl )-phenyl-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
